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Compound of Interest

Compound Name: 4-Benzyloxyanisole

Cat. No.: B189286

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared
(IR), and mass spectrometry (MS) data for 4-Benzyloxyanisole (CAS 6630-18-8). Detailed
experimental protocols and tabulated spectral data are presented to support compound
identification, characterization, and quality control in research and development settings.

Chemical Structure

IUPAC Name: 1-methoxy-4-(phenylmethoxy)benzene[1] Molecular Formula: C14H1402[1]
Molecular Weight: 214.26 g/mol [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a primary technique for the structural elucidation of organic molecules.
The *H and 3C NMR spectra of 4-Benzyloxyanisole provide definitive information about its
proton and carbon framework.

The *H NMR spectrum confirms the presence of all 14 protons in the molecule, corresponding
to the methoxy group, the benzylic methylene bridge, and the two distinct aromatic rings.
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The 3C NMR spectrum shows 10 distinct signals, consistent with the molecular symmetry of 4-
Benzyloxyanisole.
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Chemical Shift (8) ppm Assignment

154.0 Aromatic C-O (para to OCHs)
153.0 Aromatic C-O (para to OCH2)
137.4 Aromatic C (quaternary, CeHs)
128.6 Aromatic CH (ortho, CeHs)
127.9 Aromatic CH (meta, CeHs)
127.5 Aromatic CH (para, CeHs)
115.9 Aromatic CH (ortho to OCH?2)
114.7 Aromatic CH (ortho to OCHs3)
70.8 Benzylic Carbon (-OCH2Ph)
55.7 Methoxy Carbon (-OCHs)

Solvent: CDCIs, Instrument Frequency: 100
MHz

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in 4-Benzyloxyanisole
based on the absorption of infrared radiation.

The spectrum is characterized by strong absorptions corresponding to aromatic C-H, aliphatic
C-H, C=C aromatic, and C-O ether linkages.
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Wavenumber (cm~?) Intensity Assignment
3100-3000 Medium Aromatic C-H Stretch
_ Aliphatic C-H Stretch (CHz and

2950-2850 Medium

CHs)
1600-1585 Strong Aromatic C=C Ring Stretch
1500-1400 Strong Aromatic C=C Ring Stretch

Aryl-O-C Asymmetric Stretch
~1240 Strong

(Aryl Ether)

Aryl-O-C Symmetric Stretch &
~1040 Strong

Alkyl-O-C Stretch

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of

the molecule, aiding in its identification and structural confirmation.

The electron ionization (El) mass spectrum of 4-Benzyloxyanisole is expected to show a

prominent molecular ion peak and characteristic fragment ions resulting from the cleavage of

the ether bonds.

m/z (Mass/Charge) Proposed Fragment lon Structure

214 Molecular lon [M]* [C14aH1402]*
[M - C7H7]* (Loss of benzyl

123 ) [CH30-CsH4-O]*
radical)

91 [C7H7]* (Benzyl cation) [CeHsCH2]*

77 [CeHs]* (Phenyl cation) [CeHs]*

The most characteristic fragmentation is the cleavage of the benzylic C-O bond, leading to the

formation of a stable benzyl cation (m/z 91), which is often the base peak.
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Experimental Protocols

The following are standard methodologies for acquiring the spectral data presented.
o Sample Preparation: Accurately weigh 5-10 mg of 4-Benzyloxyanisole.

» Dissolution: Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCIs)
containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

e Transfer: Transfer the solution into a 5 mm NMR tube.

e Acquisition: Acquire *H and 3C NMR spectra on a 400 MHz (or higher) spectrometer at room
temperature. Standard pulse programs are used for data acquisition.

o Sample Preparation: Grind 1-2 mg of 4-Benzyloxyanisole with approximately 100 mg of dry,
spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine,
homogeneous powder is obtained.

o Pellet Formation: Transfer the powder to a pellet press and apply pressure (approx. 8-10
tons) for several minutes to form a transparent or translucent pellet.

» Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record
the spectrum, typically in the range of 4000-400 cm~1. A background spectrum of an empty
sample holder is recorded first.

o Sample Preparation: Prepare a dilute solution of 4-Benzyloxyanisole (approx. 1 mg/mL) in
a volatile organic solvent such as dichloromethane or ethyl acetate.

« Injection: Inject a small volume (e.g., 1 pL) of the solution into the gas chromatograph (GC)
inlet.

o Chromatography: The sample is vaporized and separated on a capillary column (e.g., DB-
5MS). A typical temperature program would be: hold at 60°C for 1 min, then ramp to 300°C
at 10°C/min.

¢ lonization & Analysis: As the compound elutes from the GC column, it enters the mass
spectrometer, where it is ionized using electron ionization (El) at 70 eV. The mass analyzer
scans a mass range (e.g., m/z 50-500) to detect the molecular ion and its fragments.
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Data Interpretation Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral analysis
and structural confirmation of 4-Benzyloxyanisole.

Workflow for Structural Elucidation of 4-Benzyloxyanisole
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Caption: Logical workflow for the spectral analysis of 4-Benzyloxyanisole.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Technical Guide to the Spectral Analysis of 4-
Benzyloxyanisole]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b189286#spectral-data-of-4-benzyloxyanisole-nmr-ir-
ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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